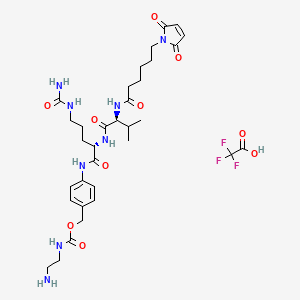

MC-VC-Pab-NH2 tfa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MC-VC-Pab-NH2 trifluoroacetic acid (tfa) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in targeted cancer therapy by linking a cytotoxic drug to an antibody that specifically targets cancer cells. The cleavable nature of MC-VC-Pab-NH2 trifluoroacetic acid allows for the release of the cytotoxic drug within the target cells, thereby minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-VC-Pab-NH2 trifluoroacetic acid involves multiple steps, starting with the preparation of the core structure and subsequent functionalization to introduce the cleavable linker. The general synthetic route includes:

Preparation of the Core Structure: The core structure is synthesized through a series of condensation and coupling reactions.

Functionalization: The core structure is then functionalized with various chemical groups to introduce the cleavable linker.

Purification: The final product is purified using techniques such as chromatography to achieve high purity.

Industrial Production Methods

Industrial production of MC-VC-Pab-NH2 trifluoroacetic acid involves scaling up the synthetic route while ensuring consistency and quality. This typically includes:

Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Automation: Automated systems are employed to monitor and control the reaction conditions, ensuring reproducibility and efficiency

Chemical Reactions Analysis

Types of Reactions

MC-VC-Pab-NH2 trifluoroacetic acid undergoes various chemical reactions, including:

Cleavage Reactions: The cleavable linker is designed to be cleaved under specific conditions, such as acidic or enzymatic environments.

Substitution Reactions: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Cleavage Reactions: Common reagents include acids or enzymes that specifically target the cleavable linker.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used under controlled conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions include the cleaved linker and the functionalized core structure, which can then be further modified or used in the synthesis of ADCs .

Scientific Research Applications

MC-VC-Pab-NH2 trifluoroacetic acid has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.

Biology: Facilitates the study of targeted drug delivery systems and their interactions with biological systems.

Medicine: Plays a crucial role in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.

Industry: Used in the production of ADCs for pharmaceutical applications, contributing to the advancement of targeted therapies

Mechanism of Action

MC-VC-Pab-NH2 trifluoroacetic acid exerts its effects through the following mechanism:

Targeting: The antibody component of the ADC specifically binds to antigens on the surface of cancer cells.

Internalization: The ADC is internalized into the cancer cell through receptor-mediated endocytosis.

Cleavage: The cleavable linker is cleaved under specific conditions, releasing the cytotoxic drug within the cancer cell.

Cytotoxicity: The released drug exerts its cytotoxic effects, leading to the death of the cancer cell

Comparison with Similar Compounds

MC-VC-Pab-NH2 trifluoroacetic acid is unique in its cleavable nature, which allows for targeted drug delivery. Similar compounds include:

MC-VC-Pab-NH2: A non-cleavable version of the linker.

MC-VC-PABC-MMAE: A similar cleavable linker used in the synthesis of ADCs with monomethyl auristatin E (MMAE) as the cytotoxic drug.

MC-VC-PABC: Another cleavable linker used in ADC synthesis

MC-VC-Pab-NH2 trifluoroacetic acid stands out due to its specific cleavage mechanism and its application in targeted cancer therapies, making it a valuable tool in the development of advanced therapeutic agents.

Properties

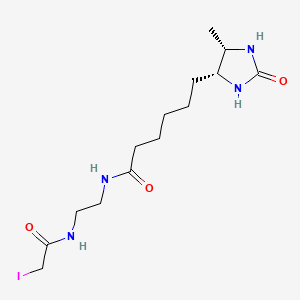

Molecular Formula |

C33H47F3N8O10 |

|---|---|

Molecular Weight |

772.8 g/mol |

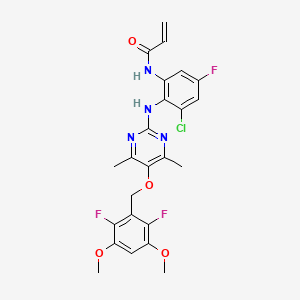

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H46N8O8.C2HF3O2/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32;3-2(4,5)1(6)7/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45);(H,6,7)/t23-,27-;/m0./s1 |

InChI Key |

VRAGHKSLZZJHCO-QAVRJCAVSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)

![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)

![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)

![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)